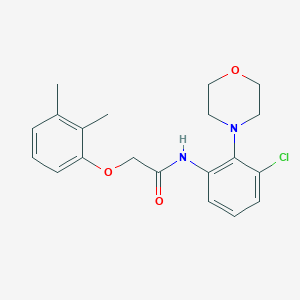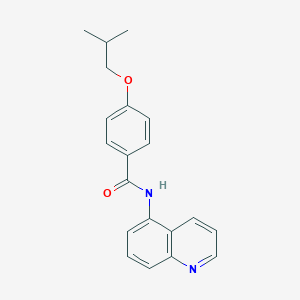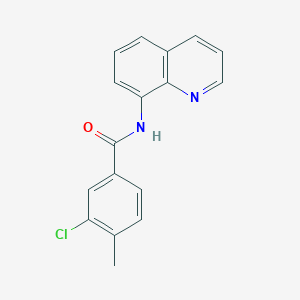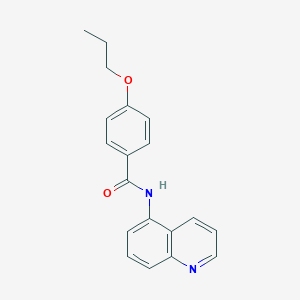![molecular formula C26H26ClN3O3 B244447 2-(2-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B244447.png)
2-(2-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "compound X" in the scientific literature.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but studies have shown that it interacts with several molecular targets in cells. One of the main targets of compound X is the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Compound X has also been shown to inhibit the activity of several enzymes that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects in cells and animal models. Studies have shown that compound X can induce cell death in cancer cells, reduce inflammation, and improve cognitive function. In addition, compound X has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its high potency and specificity. Compound X has been shown to have a high affinity for its molecular targets, which makes it an ideal tool for studying the function of these targets in cells and animals. However, one of the limitations of using compound X is its potential toxicity. Studies have shown that compound X can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on compound X. One area of research is the development of new drug candidates based on the structure of compound X. Researchers are also interested in studying the mechanism of action of compound X in more detail to better understand its therapeutic potential. In addition, studies are needed to determine the safety and efficacy of compound X in animal models and humans. Finally, researchers are interested in exploring the potential applications of compound X in other areas of medical research, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, compound X is a chemical compound that has potential applications in medical research. The synthesis method for compound X has been optimized over the years to improve the yield and purity of the final product. Compound X has been studied extensively for its potential therapeutic effects on cancer, inflammation, and neurological disorders. The mechanism of action of compound X is not fully understood, but studies have shown that it interacts with several molecular targets in cells. Compound X has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis method for compound X involves several steps. The first step is the preparation of 2-chlorophenol, which is then reacted with 2-chloroacetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 4-(2-methylbenzoyl)piperazine to form the desired product, compound X. The synthesis method for compound X has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
Compound X has been studied extensively for its potential applications in medical research. One of the main areas of research is its use as a drug candidate for the treatment of various diseases. Studies have shown that compound X has potential therapeutic effects on cancer, inflammation, and neurological disorders. In addition, compound X has been used as a tool in drug discovery research to identify new drug targets and develop new drug candidates.
properties
Molecular Formula |
C26H26ClN3O3 |
|---|---|
Molecular Weight |
464 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-19-6-2-3-7-22(19)26(32)30-16-14-29(15-17-30)21-12-10-20(11-13-21)28-25(31)18-33-24-9-5-4-8-23(24)27/h2-13H,14-18H2,1H3,(H,28,31) |
InChI Key |
JAKLZNHGHXAILG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)

![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)




![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)
